N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide is a chemical compound available through ChemBridge, a company specializing in the supply of screening compounds, macrocycles, fragments, and building blocks for scientific research . This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity.
Analyse Chemischer Reaktionen
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target molecules and modulating their activity. This can result in changes in biochemical pathways, cellular processes, or physiological responses .
Vergleich Mit ähnlichen Verbindungen
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide can be compared with other similar compounds available through ChemBridge. These compounds may share structural similarities but differ in their reactivity, biological activity, or other properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool for researchers in various fields
Eigenschaften
Molekularformel |
C26H26N2O3 |
---|---|
Molekulargewicht |
414.5g/mol |
IUPAC-Name |
N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-3-19-8-14-23(15-9-19)31-17-26(30)27-22-13-12-21-11-10-20-6-4-5-7-24(20)28(18(2)29)25(21)16-22/h4-9,12-16H,3,10-11,17H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
YZVFWUJQEAGZQK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCC4=CC=CC=C4N3C(=O)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.